Cas no 95333-17-8 (Benzofuran-4-carbonitrile)

Benzofuran-4-carbonitrile structure
Benzofuran-4-carbonitrile structure
Produktname:Benzofuran-4-carbonitrile
CAS-Nr.:95333-17-8
MF:C9H5NO
MW:143.142102003098
MDL:MFCD10699413
CID:1006262

Benzofuran-4-carbonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Benzofurancarbonitrile
    • Benzofuran-4-carbonitrile
    • 1-benzofuran-4-carbonitrile
    • benzo[b]furan-4-carbonitrile
    • VCQONKRSTAUGEP-UHFFFAOYSA-N
    • FCH882412
    • MB08822
    • AS06446
    • TRA0046694
    • CM10758
    • SY025675
    • AK209009
    • MDL: MFCD10699413
    • Inchi: 1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H
    • InChI-Schlüssel: VCQONKRSTAUGEP-UHFFFAOYSA-N
    • Lächelt: N#CC1C2=C(OC=C2)C=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 143.03700
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 193
  • Topologische Polaroberfläche: 36.9

Experimentelle Eigenschaften

  • Dichte: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 260.8±13.0 ºC (760 Torr),
  • Flammpunkt: 111.6±19.8 ºC,
  • Löslichkeit: Sehr leicht löslich (0,12 g/l) (25°C),
  • PSA: 36.93000
  • LogP: 2.30448

Benzofuran-4-carbonitrile Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B424035-100mg
Benzofuran-4-carbonitrile
95333-17-8
100mg
$ 210.00 2022-06-07
Chemenu
CM324387-1g
1-benzofuran-4-carbonitrile
95333-17-8 95%
1g
$139 2024-07-18
eNovation Chemicals LLC
D493144-5g
Benzofuran-4-carbonitrile
95333-17-8 97%
5g
$2450 2023-09-02
abcr
AB294769-1 g
4-Benzofurancarbonitrile; .
95333-17-8
1 g
€447.00 2023-07-20
Alichem
A019098142-1g
Benzofuran-4-carbonitrile
95333-17-8 95%
1g
$265.00 2023-08-31
TRC
B424035-10mg
Benzofuran-4-carbonitrile
95333-17-8
10mg
$ 50.00 2022-06-07
TRC
B424035-50mg
Benzofuran-4-carbonitrile
95333-17-8
50mg
$ 135.00 2022-06-07
Alichem
A019098142-5g
Benzofuran-4-carbonitrile
95333-17-8 95%
5g
$757.50 2023-08-31
eNovation Chemicals LLC
D693774-1g
Benzofuran-4-carbonitrile
95333-17-8 97%
1g
$275 2024-07-20
Ambeed
A356373-1g
Benzofuran-4-carbonitrile
95333-17-8 97%
1g
$167.0 2024-04-15

Benzofuran-4-carbonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  12 h, 140 °C
Referenz
Naphthyridine derivatives as PRC2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
PRC2 inhibitors for use in treating blood disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan
Benassi, Rois; Folli, Ugo; Iarossi, Dario; Schenetti, Luisa; Taddei, Ferdinando, Journal of the Chemical Society, 1984, (9), 1479-85

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  18 h, 100 °C
Referenz
Preparation of the pyrimidone compound and their application as the anticancer agents
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  12 h, 140 °C
Referenz
Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  45 min, 80 °C; 20 h, rt; 1.25 h, 80 °C
Referenz
Preparation of dihydroimidazo[2,1-b]thiazoles and dihydro-5H-thiazolo[3,2-a]pyrimidines with 5-HT receptor affinity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 6-Bromobenzofuran Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  18 h, 100 °C
Referenz
Pyridine or pyridazine cyclic compound and application thereof in preparing drugs for treating cancer diseases or disorders
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Toluene ;  overnight, reflux
1.2 Solvents: Dimethylformamide ;  overnight, reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  cooled
Referenz
Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections
Wang, Youxin; Chen, Feifei; Di, Hongxia; Xu, Yong; Xiao, Qiang; et al, Journal of Medicinal Chemistry, 2016, 59(7), 3215-3230

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Formaldehyde Solvents: Toluene ;  overnight, 100 °C
1.2 Solvents: Dimethylformamide ;  overnight, 140 °C
1.3 Reagents: Ammonia Solvents: Water
Referenz
Preparation of moracin compounds and its application
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  12 h, 140 °C
Referenz
Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  12 h, 140 °C
Referenz
Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  17 h, reflux; reflux → rt
1.2 Reagents: Ethylenediamine Solvents: Water ;  rt
Referenz
Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: 6-Bromobenzofuran Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  18 h, 100 °C
Referenz
Preparation pyrimidine- or pyrazine-based compounds for treating EED protein and/or PRC2 protein complex related diseases
, China, , ,

Benzofuran-4-carbonitrile Raw materials

Benzofuran-4-carbonitrile Preparation Products

Benzofuran-4-carbonitrile Verwandte Literatur

  • 1. CXI.—The influence of solvents on the rotation of optically active compounds. Part III. Influence of benzene, toluene, o-xylene, m-xylene, p-xylene, and mesitylene on the rotation of ethyl tartrate
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95333-17-8)Benzofuran-4-carbonitrile
A859088
Reinheit:99%
Menge:1g
Preis ($):150.0